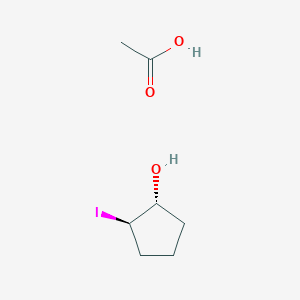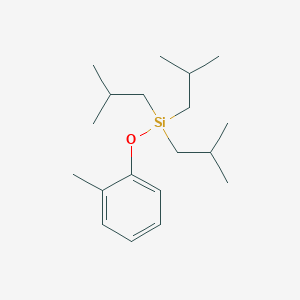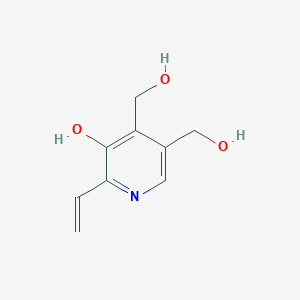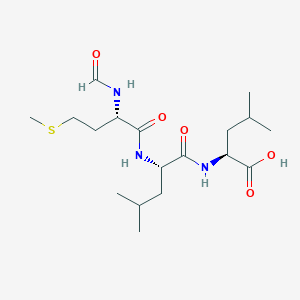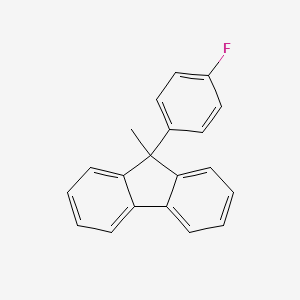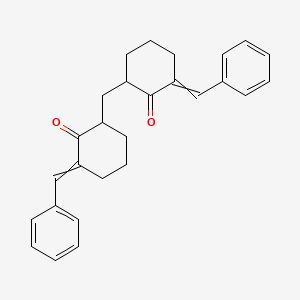
2,2'-Methylenebis(6-benzylidenecyclohexan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is an organic compound that belongs to the class of bisphenols This compound is characterized by the presence of two benzylidene groups attached to a cyclohexanone ring, connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) typically involves the condensation of benzylidene cyclohexanone derivatives with formaldehyde under basic conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, at elevated temperatures. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene groups to benzyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in rubber and plastic industries.
2-Benzylidenecyclohexanone: A related compound with similar structural features but different chemical properties.
Uniqueness
2,2’-Methylenebis(6-benzylidenecyclohexan-1-one) is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
57754-24-2 |
|---|---|
Fórmula molecular |
C27H28O2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-benzylidene-6-[(3-benzylidene-2-oxocyclohexyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C27H28O2/c28-26-22(17-20-9-3-1-4-10-20)13-7-15-24(26)19-25-16-8-14-23(27(25)29)18-21-11-5-2-6-12-21/h1-6,9-12,17-18,24-25H,7-8,13-16,19H2 |
Clave InChI |
KWTLWIDQDYVKPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C(=CC2=CC=CC=C2)C1)CC3CCCC(=CC4=CC=CC=C4)C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)
